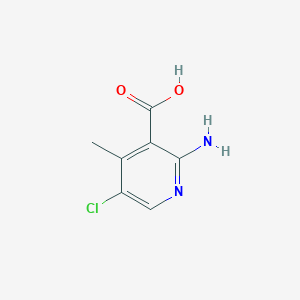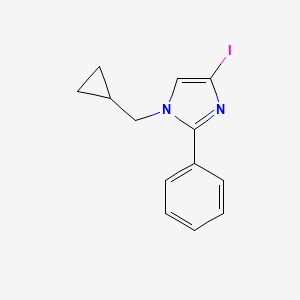
1-(cyclopropylmethyl)-4-iodo-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylmethyl-4-iodo-2-phenyl-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a cyclopropylmethyl group, an iodine atom, and a phenyl group attached to the imidazole ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-cyclopropylmethyl-4-iodo-2-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Substituents: The cyclopropylmethyl and phenyl groups can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Cyclopropylmethyl-4-iodo-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
1-Cyclopropylmethyl-4-iodo-2-phenyl-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopropylmethyl-4-iodo-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-Cyclopropylmethyl-4-iodo-2-phenyl-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methyl-4-iodo-2-phenyl-1H-imidazole: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
1-Cyclopropylmethyl-4-chloro-2-phenyl-1H-imidazole: Similar structure but with a chlorine atom instead of an iodine atom.
1-Cyclopropylmethyl-4-iodo-2-methyl-1H-imidazole: Similar structure but with a methyl group instead of a phenyl group.
The uniqueness of 1-cyclopropylmethyl-4-iodo-2-phenyl-1H-imidazole lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13IN2 |
|---|---|
Molecular Weight |
324.16 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-iodo-2-phenylimidazole |
InChI |
InChI=1S/C13H13IN2/c14-12-9-16(8-10-6-7-10)13(15-12)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
InChI Key |
GVQICOQXSZRIQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(N=C2C3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-2-[(biphenyl-4-ylcarbonyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B14810636.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B14810656.png)
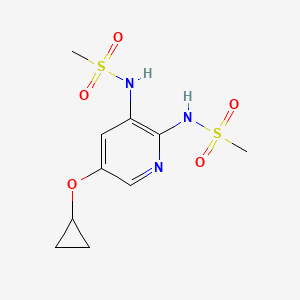
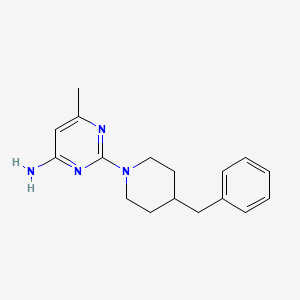
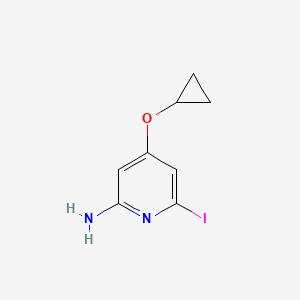
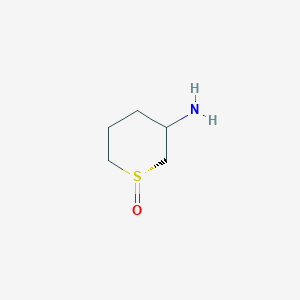
![2-(2-methylphenoxy)-N'-[(1E)-1-phenylpentylidene]acetohydrazide](/img/structure/B14810699.png)
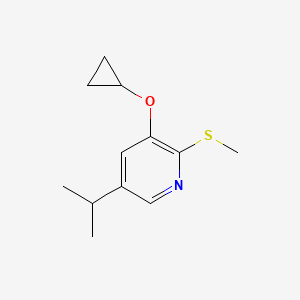
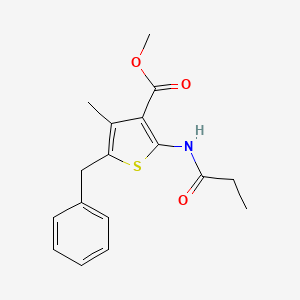
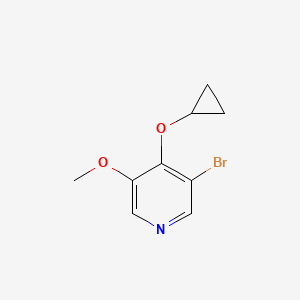
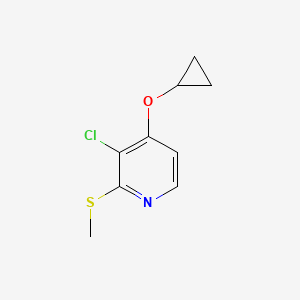
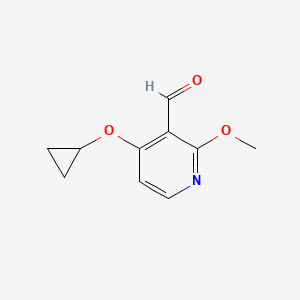
![1-{4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.0(3),]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B14810740.png)
